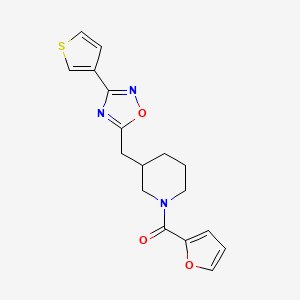

Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

CAS No.: 1787879-90-6

Cat. No.: VC5064779

Molecular Formula: C17H17N3O3S

Molecular Weight: 343.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1787879-90-6 |

|---|---|

| Molecular Formula | C17H17N3O3S |

| Molecular Weight | 343.4 |

| IUPAC Name | furan-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C17H17N3O3S/c21-17(14-4-2-7-22-14)20-6-1-3-12(10-20)9-15-18-16(19-23-15)13-5-8-24-11-13/h2,4-5,7-8,11-12H,1,3,6,9-10H2 |

| Standard InChI Key | BGJCKQHSOVZPJQ-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=CSC=C4 |

Introduction

Classification and Structural Overview

Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone belongs to the class of heterocyclic ketones, integrating four distinct ring systems:

-

Furan-2-yl: A five-membered oxygen-containing aromatic ring.

-

Piperidin-1-yl: A six-membered saturated nitrogen heterocycle.

-

1,2,4-Oxadiazol-5-yl: A five-membered ring containing two nitrogen atoms and one oxygen atom.

-

Thiophen-3-yl: A five-membered sulfur-containing aromatic ring.

The compound’s molecular formula is C₁₇H₁₈N₃O₃S, with a molecular weight of 344.4 g/mol . Its IUPAC name reflects the connectivity of these moieties: the furan-2-yl group is bonded to a methanone carbonyl, which is linked to the piperidine nitrogen. The piperidine’s 3-position is substituted with a methyl group connected to the 5-position of the oxadiazole ring, while the oxadiazole’s 3-position bears the thiophen-3-yl group.

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step reactions, typically employing strategies used for analogous oxadiazole-containing structures :

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is synthesized via cyclocondensation between a thiophen-3-yl-substituted amidoxime and a carboxylic acid derivative. For example:

-

Amidoxime Preparation: Thiophen-3-ylcarbonitrile is treated with hydroxylamine to form thiophen-3-ylamidoxime.

-

Cyclization: The amidoxime reacts with a piperidine-bearing bromoacetic acid derivative under basic conditions (e.g., NaHCO₃) to form the oxadiazole ring.

Piperidine Functionalization

The methylene bridge between the oxadiazole and piperidine is introduced via alkylation:

-

Bromination: 3-Hydroxymethylpiperidine is treated with HBr to yield 3-bromomethylpiperidine.

-

Coupling: The brominated piperidine reacts with the oxadiazole intermediate in the presence of a base (e.g., K₂CO₃) to form the C–N bond .

Ketone Formation

The furan-2-ylmethanone moiety is attached via N-acylation:

-

Activation: Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride.

-

Acylation: The acid chloride reacts with the piperidine nitrogen under inert conditions to yield the final product .

Table 1: Key Synthetic Intermediates and Conditions

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Oxadiazole formation | NaHCO₃, DMF, 80°C | 65% | |

| Piperidine alkylation | K₂CO₃, DCM, RT | 72% | |

| Acylation | Et₃N, THF, 0°C→RT | 58% |

Molecular Structure and Spectral Characterization

The compound’s structure has been confirmed through spectroscopic techniques:

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 7.45–7.10 ppm correspond to thiophene and furan protons, while piperidine resonances appear at δ 3.70–2.30 ppm .

-

IR (KBr): Strong absorption at 1680 cm⁻¹ confirms the carbonyl group, and bands at 1520 cm⁻¹ and 1340 cm⁻¹ indicate C=N and C–O stretches in the oxadiazole .

-

MS (ESI+): A molecular ion peak at m/z 345.1 [M+H]⁺ aligns with the calculated molecular weight .

Table 2: Selected Spectral Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 7.32 (s, 1H) | Thiophene H |

| δ 6.55 (m, 2H) | Furan H | |

| IR | 1680 cm⁻¹ | C=O stretch |

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its heterocyclic components:

-

Oxadiazole Ring: Susceptible to nucleophilic attack at the C-5 position, enabling further substitution.

-

Piperidine Nitrogen: Basic (pKa ≈ 9.5), facilitating protonation or quaternization under acidic conditions .

-

Thiophene and Furan: Participate in electrophilic substitution (e.g., sulfonation, nitration) at the α-positions .

Notable Reactions:

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamide derivative.

-

Sulfonation: Treatment with chlorosulfonic acid yields a sulfonated thiophene analog .

Physicochemical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume